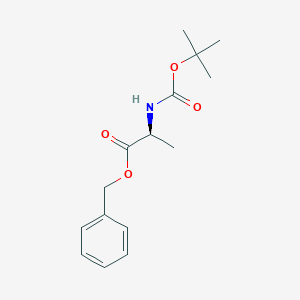

BOC-L-Alanine benzyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNCFIIFMFCSHL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450288 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51814-54-1 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Chiral Significance of L-alanine Derivatives

L-Alanine is one of the fundamental proteinogenic amino acids, characterized by a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methyl group side chain. wikipedia.org This arrangement around the alpha-carbon results in a chiral center, meaning L-alanine exists as two non-superimposable mirror images or enantiomers: L-alanine and D-alanine. wikipedia.org In biological systems, the L-isomer is the predominant form incorporated into proteins. wikipedia.org

The chirality of L-alanine and its derivatives is of paramount significance in chemical synthesis, especially in the development of pharmaceuticals and other bioactive molecules. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, as receptors, enzymes, and other biological targets are themselves chiral. Consequently, the use of enantiomerically pure building blocks like L-alanine derivatives is essential for creating molecules with specific and predictable interactions within a biological system. researchgate.netmdpi.com Derivatives of L-alanine are utilized as chiral building blocks for the synthesis of a wide array of complex molecules, including stereoregular polyamides and chiral ionic liquids. researchgate.netnih.gov

Strategic Utility of Boc and Benzyl Protecting Groups in Peptide and Organic Synthesis

The synthesis of peptides and other complex organic molecules requires a carefully orchestrated sequence of reactions. To prevent unwanted side reactions and ensure that chemical bonds are formed at the desired locations, chemists employ protecting groups to temporarily mask reactive functional groups. americanpeptidesociety.orgiris-biotech.de In BOC-L-Alanine benzyl ester, two such groups are strategically employed: the tert-butoxycarbonyl (Boc) group protecting the amino terminus and the benzyl (Bzl) group protecting the carboxyl terminus.

The Boc group is a widely used acid-labile protecting group for the α-amino group of amino acids. americanpeptidesociety.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org Its key advantage lies in its stability under a variety of reaction conditions, yet it can be readily removed with moderate acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This selective deprotection allows for the stepwise elongation of a peptide chain in solid-phase peptide synthesis (SPPS). iris-biotech.de

The benzyl ester serves as a robust protecting group for the carboxylic acid function. libretexts.org It is commonly formed through esterification with benzyl alcohol. weebly.com Benzyl esters are stable to the acidic conditions used to remove the Boc group, providing an orthogonal protection strategy. iris-biotech.depeptide.com Deprotection of the benzyl ester is typically achieved under different conditions, most commonly through catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst), which cleaves the benzylic C–O bond. libretexts.orgweebly.com This differential stability of the Boc and benzyl groups allows for selective deprotection and subsequent reaction at either end of the amino acid derivative, providing chemists with precise control over the synthetic process. peptide.com

Overview of Research Domaand Applications

N-Terminal Protection of L-Alanine: Mechanistic and Catalytic Considerations

The protection of the amino group of L-alanine is the initial and crucial step in the synthesis of this compound. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under mild acidic conditions. rsc.org

Di-tert-butyl Dicarbonate (Boc₂O) Reactivity and Optimization

Di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride, is the reagent of choice for the introduction of the Boc protecting group. The reaction involves the nucleophilic attack of the amino group of L-alanine on one of the carbonyl carbons of Boc₂O. This leads to the formation of a carbamate derivative and the release of tert-butyl carbonate, which subsequently decomposes into tert-butanol and carbon dioxide. commonorganicchemistry.com

The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. chegg.com Common bases include sodium bicarbonate, triethylamine, and 4-dimethylaminopyridine (DMAP). google.com Optimization of the reaction often involves adjusting the stoichiometry of the reagents, reaction temperature, and time. For instance, using a slight excess of Boc₂O ensures complete conversion of the amino acid.

Table 1: Comparison of Conditions for Boc Protection of L-Alanine

| Parameter | Condition 1 | Condition 2 |

| Base | 2M NaOH | Triethylamine (Et₃N) |

| Solvent | Methanol/Water | Acetone/Water |

| Reaction Time | 30 minutes | 4 hours |

| Temperature | Room Temperature | 25°C |

| Reference | chegg.com | google.com |

Influence of Solvents and Co-catalysts on Reaction Efficiency and Selectivity

The choice of solvent significantly impacts the efficiency and selectivity of the Boc protection reaction. A mixture of water and an organic solvent like dioxane, acetone, or methanol is often employed. chegg.comgoogle.com The aqueous component helps to dissolve the amino acid, while the organic solvent facilitates the dissolution of Boc₂O. The use of a water-miscible organic solvent ensures a homogeneous reaction mixture, leading to faster reaction rates and higher yields.

Co-catalysts can also enhance the reaction. For example, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation, particularly when protecting sterically hindered amines. rsc.org In some protocols, the use of ionic liquids as catalysts has been shown to promote the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to yield N-t-Boc derivatives chemoselectively. organic-chemistry.org

Carboxylic Acid Benzyl Esterification: Control of Reaction Kinetics and Yield

Following the N-terminal protection, the carboxylic acid group of BOC-L-Alanine is esterified to form the benzyl ester. This step is critical for subsequent peptide coupling reactions.

Azeotropic Dehydration Techniques and Solvent Systems

A common method for benzyl esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst. publish.csiro.auresearchgate.net To drive the equilibrium towards the ester product, the water formed during the reaction must be removed. Azeotropic dehydration is a widely used technique for this purpose. google.com

This is typically achieved by refluxing the reaction mixture in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark apparatus. researchgate.netgoogle.com The choice of the aromatic solvent can influence the reaction temperature and efficiency. While benzene has been traditionally used, its toxicity has led to the adoption of safer alternatives like toluene. researchgate.net The amount of benzyl alcohol used is often in excess to ensure complete esterification.

Acid Catalysis and Racemization Suppression Strategies

Acid catalysts are essential for the esterification reaction. p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this purpose. researchgate.netgoogle.com The amount of catalyst is a critical parameter; a sufficient amount is needed to achieve a reasonable reaction rate, but an excessive amount can lead to side reactions. google.com

A significant challenge in the synthesis of amino acid derivatives is the suppression of racemization, which is the loss of stereochemical integrity at the α-carbon. mdpi.com During esterification, the acidic conditions and elevated temperatures can promote racemization. To mitigate this, several strategies have been developed. The use of milder reaction conditions and careful control of the reaction time are crucial. Additionally, certain additives have been shown to suppress racemization. For instance, the presence of hydrazine compounds in the reaction mixture has been found to yield amino acid benzyl esters with high optical purity. google.com In peptide synthesis, copper(II) chloride has been identified as an effective additive for suppressing racemization during coupling reactions. nih.gov

Chemoenzymatic Synthesis Pathways and Enzyme Specificity

An alternative and increasingly popular approach to the synthesis of this compound and its analogs is the use of chemoenzymatic methods. These methods leverage the high selectivity and mild reaction conditions offered by enzymes, particularly lipases and proteases. mdpi.commdpi.com

Enzymes like papain have been shown to catalyze the polymerization of amino acid esters. mdpi.comacs.org The efficiency of these enzymatic reactions is influenced by the nature of the ester group on the amino acid monomer. acs.org Studies have shown that a benzyl ester group can enhance the efficiency of chemoenzymatic polymerization, even for amino acids that have a low affinity for the enzyme. acs.org This is attributed to the favorable interactions between the benzyl group and the enzyme's active site.

Lipases are another class of enzymes used for the synthesis of amino acid esters. mdpi.comnih.gov They can catalyze the esterification of N-protected amino acids in organic solvents. rsc.org The specificity of the lipase for the acyl donor and the alcohol component is a key factor in determining the reaction's success. For instance, lipases from Candida antarctica and Rhizomucor miehei have been successfully employed in the synthesis of various amino acid esters. rsc.org Chemoenzymatic methods offer a green and efficient alternative to traditional chemical synthesis, often proceeding with high yields and excellent stereoselectivity under mild conditions. mdpi.com

Table 2: Enzymes Used in Chemoenzymatic Synthesis of Amino Acid Esters

| Enzyme | Source | Application | Reference |

| Papain | Papaya | Polymerization of alanine and glycine benzyl esters | acs.org |

| Lipase TL IM | Thermomyces lanuginosus | Michael addition for β-amino acid ester synthesis | mdpi.com |

| Lipase | Rhizomucor miehei | Esterification of D-glucose with amino acids | nih.gov |

| Lipase | Candida antarctica (Novozym® 435) | Esterification of amino acid glyceryl ester derivatives | rsc.org |

Derivatization Strategies for Functionalized this compound Analogs

The chemical structure of this compound serves as a versatile scaffold for the synthesis of a wide array of functionalized analogs. These derivatization strategies are pivotal for creating novel non-canonical amino acids, which are subsequently used as building blocks in peptide synthesis, drug discovery, and materials science. chemimpex.com The modifications can be targeted at the alanine side chain, the N-terminal protecting group, or the C-terminal ester group, each yielding analogs with unique chemical properties and functionalities.

Side-Chain Functionalization

Direct modification of the methyl side chain of the alanine residue is a primary strategy for creating structural diversity. These methods introduce new functional groups that can alter the steric and electronic properties of the amino acid or provide handles for further chemical modifications, such as cross-coupling reactions.

One key derivatization involves halogenation. The synthesis of N-Boc-3-iodo-L-alanine benzyl ester introduces an iodine atom at the β-position of the alanine side chain. achemblock.com This iodo-derivative is particularly valuable as the iodine atom can be substituted by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of complex substituents. Another example is the introduction of a cyano group to yield N-Boc-β-cyano-L-alanine benzyl ester . thieme-connect.de

A more advanced technique is the direct palladium-catalyzed β-C(sp³)–H arylation of protected alanine esters. acs.orgrsc.org This methodology allows for the formation of a carbon-carbon bond at the otherwise unreactive methyl group, leading to the synthesis of various β-aryl-L-alanine derivatives. acs.org Research has shown that benzyl-protected alanine esters are suitable substrates for a general β-arylation process, which is not limited to aryl bromides bearing electron-withdrawing substituents. rsc.org This approach has been successfully used to prepare valuable heteroarylalanine derivatives, such as 2-thienylalanine and 3-pyridylalanine, in synthetically useful yields. acs.org

| Derivatization Method | Resulting Analog | Key Reagents/Catalysts | Significance of Functionalization | Reference |

|---|---|---|---|---|

| Iodination | N-Boc-3-iodo-L-alanine benzyl ester | Iodine, Silver Salt (e.g., AgOTf) | Enables subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). | |

| Cyanation | N-Boc-β-cyano-L-alanine benzyl ester | Not specified | Introduces a versatile cyano group for further chemical transformations. | thieme-connect.de |

| Palladium-Catalyzed β-Arylation | β-Aryl-L-alanine derivatives (e.g., 3-pyridylalanine) | Pd(dba-3,5,3',5'-OMe)₂, Phosphine Ligand, Base (e.g., Li dicyclohexylamide) | Directly forms C-C bonds on the unreactive side chain, creating novel arylalanine analogs. | acs.orgrsc.org |

Peptide Bond Formation and Elongation

This compound is fundamentally a protected amino acid designed for peptide synthesis. rsc.orglibretexts.org Therefore, one of the most common derivatizations is its use in coupling reactions to form dipeptides and larger peptide chains. The BOC group protects the N-terminus while the benzyl ester protects the C-terminus, allowing for controlled amide bond formation with another amino acid derivative using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.orgevitachem.com

For example, BOC-L-alanine can be coupled with phenylalanine benzyl ester to form the dipeptide Boc-Ala-Phe-OBn . rsc.org Similarly, it can be reacted with L-proline to synthesize Boc-L-alanyl-L-proline benzyl ester . evitachem.com Following the coupling reaction, either the BOC group can be removed with a strong acid (like trifluoroacetic acid) to allow for N-terminal extension, or the benzyl ester can be cleaved by hydrogenolysis to permit C-terminal elongation. libretexts.orgevitachem.com This step-wise process is the foundation of solution-phase peptide synthesis. rsc.org

| Coupling Partner | Resulting Dipeptide Derivative | Coupling Conditions Example | Reference |

|---|---|---|---|

| Phenylalanine benzyl ester | Boc-Ala-Phe-OBn | Coupling agent, additive, and base in a solvent like propylene carbonate. | rsc.org |

| L-proline | Boc-L-alanyl-L-proline benzyl ester | N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). | evitachem.com |

| Alanine benzyl ester p-tosylate | Boc-Ala-Ala-OBzl | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (HONSu), Triethylamine (NEt₃). | researchgate.net |

Modification of Protecting Groups for Functionality

Beyond their primary role in protection, the BOC and benzyl ester groups can themselves be modified to install specific functionalities.

The benzyl ester group can be derivatized to create photolabile "caged" amino acids. For instance, the synthesis of N-Boc-L-alanine (4-chloro-2-nitro)benzyl ester involves esterification with a substituted benzyl bromide. tandfonline.com Such compounds are stable until irradiated with light of a specific wavelength, which cleaves the ester and releases the free amino acid. This strategy is highly valuable for studying biological processes with high spatial and temporal control. tandfonline.com

The N-Boc group can also be a site for derivatization. Under certain conditions, such as using di-tert-butyl dicarbonate with DMAP, Boc-amino acids can be converted to Boc₂-amino acids . rsc.org These N,N-diprotected derivatives exhibit different reactivity. For example, benzyl-substituted Boc₂-derivatives can undergo rearrangement in the presence of a strong base to yield Boc-phenylglycine tert-butyl esters. rsc.org While this specific rearrangement involves a benzyl-substituted amine rather than the alanine side chain, it illustrates the principle of using the protecting group framework to direct complex chemical transformations. rsc.org

Orthogonality in Protecting Group Schemes

In the complex, multi-step process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. creative-peptides.com A crucial concept governing the selection and use of these groups is orthogonality . Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting the others. rsc.org

This compound exemplifies an orthogonal protecting group strategy. The N-terminal Boc group is labile to acidic conditions, while the C-terminal benzyl ester is stable to acid but can be cleaved under neutral conditions via catalytic hydrogenolysis. creative-peptides.comminia.edu.eg This differential reactivity allows for the selective deprotection of either the N-terminus for chain elongation or the C-terminus in the final deprotection step. For instance, the Boc group can be removed to allow coupling with another amino acid, while the benzyl ester remains intact to protect the C-terminus. Conversely, after the peptide chain is assembled, the benzyl ester can be removed without affecting acid-sensitive functionalities that might be present elsewhere in the peptide. This orthogonal relationship is a cornerstone of many peptide synthesis strategies, both in solution-phase and solid-phase methods. researchgate.net

This strategy can be combined with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, to create even more complex and selective synthetic routes. creative-peptides.com For example, a synthetic strategy might employ Boc for the N-terminal protection of the initial amino acid, Fmoc for the N-termini of subsequent amino acids in the chain, and a benzyl ester for the C-terminus. This allows for sequential deprotection and chain elongation under distinct basic (for Fmoc) and acidic (for Boc) conditions, with the final C-terminal deprotection achieved through hydrogenolysis.

Acid-Labile Boc Deprotection: Investigation of Reagents and Conditions

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. rsc.orgfishersci.co.uk The deprotection proceeds via a carbamate hydrolysis mechanism initiated by acid. fishersci.co.uk

The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). nih.govrsc.org

Trifluoroacetic Acid (TFA): TFA is frequently used for Boc removal, often in a solution with a solvent like dichloromethane (DCM). fishersci.co.ukgoogle.com Concentrations can range from 25-55% TFA in DCM to neat TFA. google.comreddit.com While effective, the use of large quantities of the corrosive and expensive TFA, particularly in solid-phase peptide synthesis, has prompted research into more environmentally friendly and economical alternatives. researchgate.net The reaction with TFA is typically rapid, often completing at room temperature. fishersci.co.ukreddit.com However, prolonged exposure or high concentrations can sometimes lead to side reactions or cleavage of other acid-sensitive groups. rsc.org

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane, methanol, or ethyl acetate are also a standard choice for Boc deprotection. nih.govreddit.com A 4M solution of HCl in dioxane is a common reagent, often used in a 1:1 mixture with methanol. reddit.com This method can result in the formation of the amine hydrochloride salt, which is often a crystalline solid that is easier to isolate than the oily residues sometimes produced with TFA. reddit.com In some applications, dilute HCl (e.g., 0.1 N) in fluoro alcohols like hexafluoroisopropanol has been shown to be effective for cleaving not only the Boc group but also other acid-labile protecting groups and resin linkers in solid-phase peptide synthesis. acs.org

The choice between TFA and HCl often depends on the specific substrate, the presence of other functional groups, and the desired form of the final product (e.g., free amine vs. hydrochloride salt). rsc.orgreddit.com

Table 1: Common Reagents for Acid-Labile Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-100% in Dichloromethane (DCM), room temperature | Highly effective and fast, but can be harsh and may produce oily TFA salts. google.comreddit.com |

| Hydrochloric Acid (HCl) | 4M in Dioxane, often mixed with Methanol, room temperature | Often yields crystalline hydrochloride salts, which can be easier to handle. reddit.com |

| HCl in Fluoro alcohols | 0.1N in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | Effective for simultaneous cleavage of multiple acid-labile groups and resin linkers. acs.org |

In a move towards greener and more sustainable chemistry, several solvent-free and catalytic methods for Boc deprotection have been developed. These approaches aim to reduce the use of hazardous solvents and reagents. researchgate.netscirp.org

Solvent-Free Methods: One approach involves the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor. rsc.orgresearchgate.net This allows for the use of near-stoichiometric amounts of HCl gas to deprotect N-Boc derivatives in a solvent-free environment, yielding hydrochloride salts in quantitative yields without the need for workup or purification. researchgate.netrsc.org Another solvent-free technique is mechanochemistry, where Boc-protected amines are ground with p-toluenesulfonic acid in a ball mill, leading to efficient deprotection at room temperature. scirp.org Thermolytic methods, either by direct heating or on a solid support like silica gel, have also been reported, though they may require higher temperatures. scirp.org

Catalytic Approaches: The use of catalytic amounts of reagents offers another avenue for milder deprotection. For instance, catalytic amounts of iodine have been used for the deprotection of various N-Boc substrates under solvent-free conditions. nih.govrsc.org Lewis acids have also been explored as catalysts for this transformation.

These alternative methods often provide high yields and can exhibit greater tolerance for other acid-sensitive functional groups, thereby expanding the possibilities for orthogonal protection schemes. rsc.orgresearchgate.net

Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) Mediated Cleavage

Benzyl Ester Cleavage: Mechanisms and Selective Removal

The benzyl ester is a valuable protecting group for carboxylic acids in peptide synthesis because it is stable to the acidic and basic conditions often used for the removal of other protecting groups like Boc and Fmoc, respectively. creative-peptides.comlibretexts.org Its removal is typically achieved under neutral conditions. minia.edu.eg

The most common method for cleaving benzyl esters is catalytic hydrogenolysis. minia.edu.eglibretexts.org This reaction involves the cleavage of the benzylic C-O bond by the addition of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). libretexts.orgvaia.com The reaction converts the benzyl ester to the free carboxylic acid and toluene. minia.edu.egvaia.com

Reaction Scheme: RCO₂–CH₂Ph + H₂ --(Pd/C)--> RCO₂H + PhCH₃

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. rsc.org In this method, a hydrogen donor molecule, such as cyclohexene or formic acid, is used in conjunction with the palladium catalyst to effect the deprotection. rsc.orgacs.org This can be particularly advantageous for safety and practical reasons in a standard laboratory setting. The efficiency of hydrogenolysis can be influenced by the choice of solvent; for example, polar aprotic solvents like DMF may slow the reaction due to poor H₂ solubility.

While catalytic hydrogenolysis is the predominant method for benzyl ester cleavage, other strategies exist, though they are less commonly employed in the context of this compound due to the risk of cleaving other sensitive groups.

Hydrolytic Cleavage: Benzyl esters can be hydrolyzed under acidic or basic conditions. minia.edu.eglibretexts.org However, these conditions are often not compatible with the orthogonal protection strategy inherent to a Boc- and benzyl-protected amino acid. Strong acid hydrolysis would also cleave the Boc group, and alkaline hydrolysis is often avoided in peptide synthesis due to the potential for side reactions like racemization or decomposition of certain amino acid side chains (e.g., asparagine and glutamine). publish.csiro.aunih.gov Certain substituted benzyl esters, such as 4-nitrobenzyl esters, are more stable to acid but can be cleaved by methods like reduction. thieme-connect.de

Enzymatic Hydrolysis: An alternative, mild approach is the use of enzymes like esterases (e.g., porcine liver esterase) or proteases with esterolytic activity (e.g., α-chymotrypsin, thermitase) to hydrolyze peptide esters. nih.gov This method offers high selectivity and avoids harsh chemical conditions, which can be particularly useful when sensitive functional groups are present. nih.gov The main challenges are ensuring the solubility of the protected peptide and suppressing unwanted proteolytic activity of the enzyme. nih.gov The use of co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help address these issues. nih.gov

Transesterification: Transesterification, the conversion of one ester to another by reaction with an alcohol, is a potential but less direct route for deprotection. It is not a standard method for the removal of benzyl esters in this context.

Table 2: Comparison of Deprotection Methods for this compound

| Protecting Group | Deprotection Method | Reagents | Key Features |

|---|---|---|---|

| Boc (Amine) | Acidolysis | TFA in DCM; HCl in Dioxane | Standard, fast, and efficient. fishersci.co.ukreddit.com |

| Solvent-Free Acidolysis | Ex situ generated HCl gas | Green chemistry approach, quantitative yield of HCl salt. rsc.orgresearchgate.net | |

| Mechanochemistry | p-Toluenesulfonic acid, ball milling | Solvent-free, mild room temperature conditions. scirp.org | |

| Benzyl (Ester) | Catalytic Hydrogenolysis | H₂, Pd/C | Most common method, neutral conditions, high yield. minia.edu.eglibretexts.org |

| Transfer Hydrogenolysis | Formic acid or cyclohexene, Pd/C | Avoids use of flammable H₂ gas. rsc.orgacs.org | |

| Enzymatic Hydrolysis | Esterases, Proteases (e.g., α-chymotrypsin) | Very mild and selective, avoids racemization. nih.gov |

Advanced Applications of Boc-l-alanine Benzyl Ester in Complex Molecule Synthesis

Role as a Chiral Building Block in Peptide Synthesisacs.org

The inherent chirality of L-alanine is preserved in BOC-L-Alanine benzyl ester, making it an essential component for constructing stereochemically defined peptides. researchgate.net The Boc and benzyl protecting groups offer a robust strategy for incorporating alanine residues into a growing peptide chain with high fidelity. rsc.org

Solution-Phase Peptide Synthesis (SPPS) with Boc/Benzyl Protocolacs.orgpeptide.comiris-biotech.de

Solution-phase peptide synthesis (SPPS) remains a fundamental technique for producing peptides, and the Boc/benzyl protection strategy is a classic and effective approach. ekb.egresearchgate.net In this methodology, this compound serves as a key starting material or building block. rsc.org The Boc group provides temporary protection for the N-terminus, while the benzyl ester offers more robust, or "permanent," protection for the C-terminus. peptide.com

The synthesis proceeds in a stepwise manner. The Boc group is selectively removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the free amine of the alanine residue. peptide.commasterorganicchemistry.com This newly deprotected amine can then be coupled with the activated carboxylic acid of another N-Boc protected amino acid. The benzyl ester at the C-terminus of the this compound remains intact during the Boc deprotection steps, preventing unwanted side reactions. peptide.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. iris-biotech.de The benzyl ester is typically removed at the final stage of the synthesis through hydrogenolysis, a reaction that does not affect the newly formed peptide bonds or most other protecting groups. ekb.eg

This orthogonal protection scheme, where one protecting group can be removed without affecting the other, is a cornerstone of successful peptide synthesis. The Boc/benzyl strategy, while one of the earlier methods developed, is still valued for its reliability, especially in solution-phase synthesis where purification of intermediates is possible after each step. iris-biotech.deresearchgate.net

| Protecting Group | Chemical Name | Role in Synthesis | Cleavage Condition |

| Boc | tert-butoxycarbonyl | Temporary N-terminal protection | Moderate acid (e.g., TFA) peptide.com |

| Bzl | Benzyl | C-terminal protection | Hydrogenolysis (H₂/Pd) or strong acid (e.g., HF) peptide.comekb.eg |

Optimization of Amide Bond Formation: Coupling Reagents and Additivesmedchemexpress.combenchchem.comiris-biotech.deresearchgate.netnih.gov

The formation of the amide (peptide) bond is the most critical reaction in peptide synthesis. iris-biotech.de To achieve high yields and minimize side reactions, the carboxylic acid group of the incoming amino acid must be "activated." uniurb.it This is accomplished using a variety of coupling reagents and additives in conjunction with the Boc-protected amino acid.

Common coupling reagents transform the carboxylic acid into a more reactive species, such as an active ester or a symmetrical anhydride, which is then readily attacked by the free amine of the peptide chain. uniurb.it

Common Coupling Reagents and Additives:

| Reagent/Additive | Full Name | Function |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide coupling agent, forms a reactive O-acylisourea intermediate. google.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble carbodiimide, byproducts are easily removed. u-strasbg.fr |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to suppress racemization and improve coupling efficiency by forming an active ester. uniurb.itu-strasbg.fr |

| HOAt | 1-Hydroxy-7-azabenzotriazole | A more reactive additive than HOBt, particularly effective in preventing racemization. uniurb.it |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium-based coupling reagent, known for high efficiency and speed. |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based coupling reagent, effective for sterically hindered couplings. nih.gov |

The choice of coupling reagent and additive can significantly impact the efficiency of the reaction, especially when dealing with sterically hindered amino acids or sequences prone to aggregation. iris-biotech.de For instance, the combination of DCC and HOBt has been a long-standing choice for reliable peptide bond formation. u-strasbg.fr More advanced reagents like HATU are often employed for difficult couplings due to their high reactivity.

Stereochemical Control during Peptide Couplingmedchemexpress.comrsc.org

Maintaining the stereochemical integrity of the chiral center in this compound during peptide synthesis is paramount. nih.gov The α-carbon of an amino acid is susceptible to racemization (loss of stereochemical purity) during the activation and coupling steps. iris-biotech.de The risk of racemization is a significant concern as the presence of the D-enantiomer in a peptide designed with L-amino acids can drastically alter its biological activity.

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The use of additives like HOBt and HOAt is crucial for minimizing this side reaction. uniurb.it These additives react with the activated carboxylic acid to form an active ester that is more stable and less prone to oxazolone formation than the intermediates generated by coupling reagents alone. iris-biotech.de The choice of solvent and base can also influence the degree of racemization. rsc.org Research has shown that using greener solvents like propylene carbonate can achieve high yields in both coupling and deprotection steps without significant epimerization. researchgate.netrsc.org

Synthesis of Biologically Active Peptides and Oligomersresearchgate.netnih.govuniurb.it

This compound is a fundamental component in the synthesis of a wide array of biologically active peptides and oligomers. Alanine residues are common in many natural peptides and play roles in defining their structure and function. The ability to incorporate alanine at specific positions with high purity is essential for creating synthetic analogues of natural peptides for therapeutic purposes. For example, it has been utilized in the synthesis of nonapeptide analogues designed to bind to Major Histocompatibility Complex (MHC) proteins, which are crucial for the immune response. u-strasbg.fr

Intermediates in Pharmaceutical and Agrochemical Developmentnih.goviris-biotech.deuniurb.itvulcanchem.com

Beyond peptide synthesis, this compound serves as a versatile intermediate in the broader fields of pharmaceutical and agrochemical development. chemimpex.comchemimpex.comdapinpharma.com Its protected and chiral nature allows for its incorporation into more complex non-peptidic molecules, where the alanine scaffold can impart specific properties.

Design and Synthesis of Prodrugs with Enhanced Bioavailabilityuniurb.it

A significant challenge in drug development is the poor bioavailability of many active pharmaceutical ingredients (APIs). nih.govscirp.org Prodrug strategies, where a pharmacologically active compound is temporarily modified to improve its pharmacokinetic properties, are a common solution. science.gov Amino acid ester prodrugs, in particular, have been shown to enhance the oral bioavailability of parent drugs. researchgate.net

This compound can be a key starting material in the synthesis of such prodrugs. The alanine moiety can be attached to a drug molecule, often masking a carboxylic acid or hydroxyl group. nih.gov This can increase the lipophilicity of the drug, aiding its absorption through the gastrointestinal tract. scirp.org Once absorbed, endogenous enzymes, such as esterases, can cleave the ester bond, releasing the active drug into circulation. nih.govscirp.org The use of L-amino acids like alanine can also leverage specific amino acid transporters in the gut, further enhancing uptake. nih.gov This approach has been explored for various classes of drugs, including acyclic nucleoside phosphonates for antiviral therapy. researchgate.net

Construction of Enzyme Inhibitors and Probes

The strategic incorporation of this compound and its derivatives is instrumental in the development of enzyme inhibitors and chemical probes, which are vital tools for studying biological pathways and for potential therapeutic applications.

A notable example is the use of N-Boc-3-iodo-L-alanine benzyl ester in the synthesis of (-)-A58365A and (-)-A58365B lactams, which are known angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. biosynth.com The iodo-substituent on the alanine derivative provides a reactive handle for further chemical modifications, which is a key step in constructing the complex architecture of these inhibitors.

Furthermore, derivatives of this compound are utilized in creating probes to investigate enzyme mechanisms. For instance, Boc-L-serine benzyl ester, a related compound, is used in studies aimed at understanding enzyme mechanisms and developing inhibitors. chemimpex.com While not a direct application of this compound, this highlights the general strategy of using protected amino acid benzyl esters in this field. The BOC and benzyl protecting groups allow for the sequential and controlled assembly of molecules designed to interact specifically with the active sites of enzymes.

Research into the development of inhibitors for enzymes like γ-glutamylcyclotransferase (GGCT), which is overexpressed in some cancers, has also involved L-alanine benzyl ester hydrochloride. jst.go.jp In these studies, it is coupled with other molecules to create analogues that can inhibit the enzyme's activity. jst.go.jp

Table 1: Application of this compound Derivatives in Enzyme Inhibitor Synthesis

| Derivative | Target Enzyme | Application/Significance |

| N-Boc-3-iodo-L-alanine benzyl ester | Angiotensin-Converting Enzyme (ACE) | Synthesis of (-)-A58365A and (-)-A58365B lactam inhibitors. chemicalbook.com |

| L-alanine benzyl ester hydrochloride | γ-glutamylcyclotransferase (GGCT) | Used in the synthesis of N-glutaryl-L-alanine analogues as potential GGCT inhibitors. jst.go.jp |

Bioconjugation Reagents and Targeted Delivery Systems

Bioconjugation, the process of linking molecules to biomolecules, is a rapidly advancing field with significant implications for targeted drug delivery and diagnostics. This compound and its analogues play a role in the synthesis of reagents for these applications.

The principle of using protected amino acids like BOC-L-serine benzyl ester in bioconjugation is to facilitate the attachment of biomolecules to other molecules or surfaces. chemimpex.com This is crucial for creating targeted therapies that can deliver a drug specifically to cancer cells, for example, thereby reducing side effects on healthy tissues. mdpi.com The BOC protecting group allows for selective reactions during the synthesis of these complex conjugates. chemimpex.com

While direct examples specifically citing this compound in complex bioconjugation reagents are not prevalent in the provided results, the underlying chemistry is transferable. The alanine side chain can be modified to incorporate reactive groups suitable for conjugation. For instance, the synthesis of amino acid-betulin conjugates aimed at improving the water solubility and anticancer activity of betulin has been explored. mdpi.com This involves coupling Boc-protected amino acids to the betulin backbone. mdpi.com

The development of drug-peptide conjugates is a key strategy to enhance the efficacy and delivery of therapeutic agents. The synthesis often involves the use of protected amino acids to build a peptide chain that can improve the pharmacokinetic properties of a drug or target it to a specific tissue.

Polymer Synthesis and Modified Biopolymers

This compound is a valuable monomer in the synthesis of novel polymers and for the modification of existing biopolymers. These materials can have a wide range of applications, from drug delivery to biomaterials.

One area of research has focused on the synthesis of styrene monomers bearing an alanyl ester. nii.ac.jp In this work, a Boc-protected 4-vinylbenzyl-alanyl ester was synthesized through the reaction of 4-vinylbenzyl chloride with Boc-alanine. nii.ac.jp This monomer can then be polymerized via radical polymerization to create polystyrenes with amino acid side chains. nii.ac.jp Such functionalized polymers have potential applications, for example, as materials with bacteriostatic properties. nii.ac.jp

The enzymatic polymerization of amino acid esters is another area where this compound is relevant. Studies have shown that the benzyl ester group can enhance the affinity of the monomer for the enzyme catalyst, such as papain. acs.org This improved affinity allows for more efficient polymerization, even for amino acids that are typically poor substrates for the enzyme. acs.org This chemoenzymatic approach offers a green alternative to traditional polymerization methods and allows for the synthesis of polypeptides with controlled compositions. acs.org For example, copolymers of alanine and glycine, which are major components of structural proteins like collagen and elastin, have been synthesized using this method. acs.org

Furthermore, this compound is a precursor in the synthesis of peptide oligomers, such as Boc-Ala-Ala-Ala-OH, which can then be used in the thermal synthesis of polypeptides. researchgate.net The modification of polypeptides with various functional groups is a key strategy for creating materials with tailored properties. For example, the incorporation of amino acids can alter the solubility, biodegradability, and biological activity of synthetic polymers.

Table 2: Research Findings in Polymer Synthesis using Alanine Benzyl Ester Derivatives

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Key Finding |

| Boc-protected 4-vinylbenzyl-alanyl ester | Radical polymerization | Polystyrene with alanyl ester side chains | Synthesis of a novel functionalized styrene monomer. nii.ac.jp |

| L-alanine benzyl ester | Chemoenzymatic polymerization (with papain) | Poly(Ala-co-Gly) | The benzyl ester group enhances substrate affinity and broadens the substrate specificity of the enzyme. acs.org |

| Boc-Ala-Ala-Ala-OH | Thermal synthesis | Polypeptides | Precursor for the synthesis of polypeptides without reactive side chains. researchgate.net |

Stereochemistry, Optical Purity, and Chiral Control in Reactions Involving Boc-l-alanine Benzyl Ester

Factors Influencing Racemization during Synthesis and Coupling

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant concern during the chemical manipulation of amino acid derivatives like BOC-L-Alanine benzyl ester. The loss of chiral integrity typically occurs during the activation of the carboxyl group, a necessary step for forming a peptide bond. mdpi.comrsc.org Several factors, including the choice of reagents, solvent, temperature, and reaction time, can influence the extent of racemization. rsc.org

The primary mechanism responsible for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.combachem.com This process involves the activation of the N-protected amino acid's carboxyl group. The activated intermediate can then undergo intramolecular cyclization, where the amide oxygen attacks the activated carbonyl carbon. The resulting oxazolone has an acidic proton at the chiral α-carbon, which can be easily removed by a base. rsc.orgbachem.com The subsequent reprotonation of the resulting achiral enol intermediate can occur from either face, leading to a racemic mixture. rsc.org

Key Factors Influencing Racemization:

Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC), when used alone, can produce highly reactive O-acylisourea intermediates that are prone to oxazolone formation and subsequent racemization. mdpi.com The addition of additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) can suppress racemization by forming less reactive activated esters, which are more likely to undergo direct aminolysis rather than cyclizing to the oxazolone. mdpi.compeptide.com Uronium/aminium-based reagents like HBTU and HATU, which incorporate an HOBt or HOAt moiety, are generally considered to be "racemization-suppressing" for this reason. mdpi.compeptide.com

Base: The presence and strength of the base used in the coupling reaction play a crucial role. bachem.com Strong bases can facilitate the direct abstraction of the α-proton, leading to racemization via an enolate intermediate, especially in amino acids with electron-withdrawing groups. rsc.org Even weaker bases, commonly used to neutralize amine salts, can promote oxazolone formation and its subsequent enolization. bachem.comacs.org The use of sterically hindered or weaker bases, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often preferred over stronger, less hindered bases like triethylamine (TEA) to minimize racemization. bachem.com

Solvent: The polarity of the solvent can affect racemization rates. More polar solvents, such as dimethylformamide (DMF), can stabilize the charged intermediates involved in the racemization pathway, sometimes leading to a higher degree of racemization compared to less polar solvents like dichloromethane (CH₂Cl₂). tandfonline.com

Temperature and Reaction Time: Elevated temperatures and prolonged reaction times increase the likelihood of racemization. rsc.orgtandfonline.com Reactions should be carried out at the lowest effective temperature and for the minimum time necessary to achieve complete coupling.

While the urethane-type Boc protecting group is known to suppress racemization compared to acyl groups, the risk is not eliminated, especially when this compound is the C-terminal residue being activated for coupling. bachem.comnih.gov

Table 1: Influence of Coupling Conditions on Racemization

| Factor | Condition Promoting Racemization | Condition Suppressing Racemization | Rationale |

|---|---|---|---|

| Coupling Reagent | Carbodiimides (e.g., DCC) alone | Carbodiimides + Additive (e.g., DCC/HOBt), Uronium salts (e.g., HBTU, HATU) | Additives form active esters that are less prone to oxazolone formation than O-acylisourea intermediates. mdpi.compeptide.com |

| Base | Strong, unhindered bases (e.g., Triethylamine) | Weak, sterically hindered bases (e.g., DIPEA, NMM) | Weaker bases are less likely to abstract the α-proton directly or promote oxazolone enolization. bachem.com |

| Solvent | High polarity (e.g., DMF) | Lower polarity (e.g., Dichloromethane) | Polar solvents can stabilize the charged intermediates that lead to racemization. tandfonline.com |

| Temperature | Elevated temperatures | Low temperatures (e.g., 0 °C) | Higher kinetic energy increases the rate of the racemization side reaction. rsc.org |

Analytical Methods for Assessing Enantiomeric and Diastereomeric Purity

Verifying the optical purity of this compound and its subsequent peptide products is essential. Several analytical techniques are employed to determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. phenomenex.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for resolving N-protected amino acids and their esters. phenomenex.comunimi.it By comparing the peak areas of the two enantiomers, the enantiomeric purity can be accurately quantified, often with detection limits for the minor enantiomer below 0.1%. cat-online.com

Gas Chromatography (GC) on Chiral Columns: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile derivatives of the enantiomers. cat-online.com For amino acid derivatives, a pre-column derivatization step to increase volatility is often required. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral auxiliaries can make this possible. unipi.it

Chiral Solvating Agents (CSAs): Adding a pure chiral solvating agent to the NMR sample can induce the formation of transient, diastereomeric complexes that have slightly different chemical shifts, allowing for quantification by integration. unipi.it

Chiral Derivatizing Agents (CDAs): The analyte can be reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers are distinct chemical compounds and will exhibit separate signals in the NMR spectrum, which can be integrated to determine the diastereomeric ratio. rsc.org For instance, derivatization with reagents like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid can create diastereomers distinguishable by ¹⁹F NMR. rsc.orgresearchgate.net Similarly, ³¹P NMR has been used after derivatization with chiral palladium complexes. nih.gov

Table 2: Comparison of Analytical Methods for Purity Assessment

| Method | Principle | Advantages | Common Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). researchgate.net | High precision, high sensitivity, direct analysis of underivatized compound. phenomenex.com | Gold standard for determining enantiomeric excess (>99.8% e.e.). phenomenex.com |

| Chiral GC | Separation of volatile derivatives on a chiral column. cat-online.com | Excellent resolution for volatile compounds. | Analysis of enantiomeric purity after derivatization. cat-online.com |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives with distinct NMR signals. unipi.itnih.gov | Provides structural information, no chromatographic separation needed. | Determination of enantiomeric/diastereomeric ratios, mechanistic studies. rsc.orgrsc.org |

Strategies for Stereoselective Introduction of Functional Groups

The existing stereocenter in this compound can be used as a chiral auxiliary to direct the stereochemistry of new bond formations at the α-carbon. This strategy is a cornerstone of asymmetric synthesis, allowing for the creation of more complex, non-proteinogenic amino acids with defined stereochemistry.

The general approach involves the generation of a chiral enolate by deprotonating the α-carbon with a strong base, such as Lithium Diisopropylamide (LDA). nih.gov The geometry of this enolate is influenced by the steric bulk of the N-Boc and O-benzyl protecting groups. Subsequent reaction of this planar, but chiral, enolate with an electrophile (e.g., an alkyl halide) will preferentially occur from the less sterically hindered face, leading to one diastereomer in excess. wiley.com

Key Strategies and Findings:

Diastereoselective Alkylation: The alkylation of the lithium enolate of N-Boc amino acid esters can proceed with high diastereoselectivity. The stereochemical outcome (retention or inversion of configuration relative to the incoming electrophile) can depend on the N-protecting group, the ester group, and the nature of the electrophile. nih.gov For related systems, the steric bulk of the ester group has been shown to play a crucial role in enhancing selectivity. nih.gov

Aldol Reactions: The chiral enolate of this compound can react with aldehydes in a diastereoselective aldol reaction to form β-hydroxy-α-amino acids with two adjacent stereocenters. The facial selectivity is again dictated by the steric environment created by the protecting groups.

Use of Chiral Auxiliaries: In more advanced strategies, BOC-L-Alanine itself can be attached to a more powerful chiral auxiliary to direct reactions. For example, derivatives of imidazolidinone, which can be synthesized from L-alanine, have been used to perform highly diastereoselective alkylations to create complex amino acids. wiley.com

The success of these strategies hinges on controlling the enolate geometry and the trajectory of the incoming electrophile. The bulky tert-butyl group of the BOC protector and the benzyl group of the ester create a defined chiral pocket that effectively shields one face of the enolate, forcing the electrophile to approach from the opposite side.

Table 3: Examples of Stereoselective Reactions

| Reaction Type | Reagents | Key Transformation | Typical Outcome |

|---|

| Diastereoselective Alkylation | 1. LDA, THF, -78 °C 2. Alkyl Halide (R-X) | Formation of a chiral enolate followed by reaction with an electrophile. | Formation of α-alkylated alanine derivatives with high diastereoselectivity. wiley.com | | Diastereoselective Aldol Reaction | 1. LDA, THF, -78 °C 2. Aldehyde (R-CHO) | Reaction of the chiral enolate with an aldehyde. | Synthesis of β-hydroxy-α-amino acid derivatives with control over the two new stereocenters. nih.gov | | Michael Addition | 1. Base 2. Michael Acceptor (e.g., α,β-unsaturated ester) | Conjugate addition of the enolate to an electron-deficient alkene. | Creation of γ-functionalized amino acid derivatives with high diastereoselectivity. wiley.com |

Mechanistic and Kinetic Investigations of Reactions Involving Boc-l-alanine Benzyl Ester

Elucidation of Reaction Pathways for Protecting Group Transformations

The tert-butoxycarbonyl (Boc) and benzyl (Bzl) ester groups are orthogonal protecting groups, meaning one can be selectively removed in the presence of the other. This selectivity is fundamental to its utility in stepwise peptide synthesis.

Boc Group Removal (Deprotection):

The Boc group is labile to acidic conditions. The most common method for its removal is treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. evitachem.com The reaction proceeds through a carbocationic intermediate.

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine and carbon dioxide. The reactive tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture. researchgate.net

Kinetic studies have revealed that the rate of Boc deprotection can exhibit a second-order dependence on the concentration of HCl. researchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. researchgate.net In contrast, deprotection with TFA may show an inverse kinetic dependence on the trifluoroacetate concentration, requiring a larger excess of acid for efficient cleavage. researchgate.net

Benzyl Ester Group Removal (Deprotection):

The benzyl ester is typically removed by catalytic hydrogenolysis. This reaction involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The benzyl group is cleaved, yielding the free carboxylic acid and toluene. This method is advantageous as it is mild and does not affect the acid-labile Boc group.

Alternatively, the benzyl ester can be hydrolyzed under acidic or basic conditions, although these methods are less common due to potential side reactions and lack of orthogonality with the Boc group. evitachem.com

Kinetic Studies of Amide Bond Formation

BOC-L-Alanine benzyl ester, after the removal of the Boc group, possesses a free amine that can act as a nucleophile in amide bond formation (peptide coupling). Kinetic studies of this crucial step are essential for optimizing coupling efficiency and minimizing racemization.

The rate of amide bond formation is dependent on several factors, including the nature of the coupling reagent, the solvent, temperature, and the steric and electronic properties of the coupling partners. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HATU.

Kinetic modeling, often employing pseudo-first-order rate constants, helps to understand the influence of these parameters. For instance, lower temperatures are generally favored to reduce the rate of racemization, a significant side reaction.

The table below summarizes kinetic data for a representative amide bond formation reaction.

| Parameter | Condition | Observed Rate Constant (k_obs) | Notes |

| Temperature | 0 °C | Lower | Reduced rate of racemization. |

| Temperature | 25 °C | Higher | Increased risk of epimerization. |

| Coupling Reagent | DCC/DMAP | Moderate | Standard conditions for Steglich esterification. |

| Coupling Reagent | HATU/DIPEA | High | Efficient for amide bond formation. |

| Solvent | Dichloromethane (DCM) | Favorable | Common solvent for peptide coupling. |

| Solvent | Dimethylformamide (DMF) | Favorable | Often used for solid-phase peptide synthesis. |

Analysis of Side Reactions and By-product Formation

Several side reactions can occur during the synthesis and manipulation of this compound, leading to the formation of unwanted by-products.

Racemization: The chiral center (α-carbon) of the alanine residue is susceptible to epimerization, particularly under basic conditions or during the activation step of amide bond formation. This leads to the formation of the D-enantiomer, which can be difficult to separate from the desired L-enantiomer. Maintaining low temperatures and using appropriate coupling reagents can minimize racemization.

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially in solution-phase synthesis, to form a stable six-membered ring called a diketopiperazine. This is more prevalent when proline is one of the first two residues but can occur with other amino acids as well. peptide.com

Urethane Formation: During Boc protection, if the reaction conditions are not carefully controlled, the formation of a stable urethane by-product can occur.

Dehydration of Side Chains: In cases where this compound is coupled to amino acids with side-chain functional groups, such as asparagine, dehydration of the side-chain amide to a nitrile can be a significant side reaction. For example, in the synthesis of a dipeptide with proline, the dehydration of the asparagine side chain to form a β-cyano-L-alanine derivative has been observed as a minor impurity. nih.gov

The following table details common side reactions and their potential by-products.

| Side Reaction | By-product | Conditions Favoring Formation |

| Racemization | D-Alanine derivative | Basic conditions, elevated temperatures during coupling. |

| Diketopiperazine Formation | Cyclo(Ala-Xaa) | At the dipeptide stage, particularly with proline. peptide.com |

| Dehydration | β-Cyano-L-alanine derivative | With side-chain amides like asparagine. nih.gov |

| Alkylation of Methionine | Homoserine lactone | During HF cleavage if tBu groups are present. peptide.com |

Role of Catalysis in Enhancing Reaction Rates and Selectivity

Catalysis plays a crucial role in various transformations involving this compound, enhancing reaction rates and improving selectivity.

In Protecting Group Transformations:

Acid Catalysis for Boc Removal: As discussed, strong acids like TFA and HCl are catalysts for the removal of the Boc group. researchgate.net The efficiency of this catalysis can be influenced by the acid concentration and the solvent system.

Palladium Catalysis for Benzyl Ester Cleavage: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenolysis of the benzyl ester. The catalytic activity can be influenced by the catalyst loading, hydrogen pressure, and the presence of catalyst poisons.

In Amide Bond Formation:

Boronic Acid Catalysis: Organoboron compounds, such as boronic acids and borate esters, have emerged as effective catalysts for direct amidation reactions. acs.orgrsc.org These catalysts can activate the carboxylic acid, facilitating nucleophilic attack by the amine. Studies have shown that the electronic properties of the boronic acid catalyst can affect the rate of amide formation. rsc.org For example, electron-rich boronic acids have been shown to increase the catalytic activity. rsc.org

Enzyme Catalysis: Enzymes, such as papain, can be used as catalysts for the polymerization of amino acid esters, including alanine benzyl ester. acs.orgfrontiersin.org The benzyl ester group has been shown to enhance the substrate affinity and broaden the substrate specificity of the enzyme catalyst in chemoenzymatic copolymerization. acs.org Kinetic studies of enzyme-catalyzed esterification can help optimize reaction conditions such as pH and enzyme concentration. acs.org

Zirconium Catalysis: Zirconium complexes, such as zirconocene triflate, have been shown to be moisture-tolerant catalysts for esterification reactions, including the esterification of Boc-protected L-alanine, with high retention of enantiomeric excess. acs.org

The table below provides an overview of catalysts used in reactions with this compound.

| Reaction | Catalyst | Role of Catalyst |

| Boc Deprotection | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) | Protonates the Boc group, facilitating its cleavage. researchgate.net |

| Benzyl Ester Deprotection | Palladium on carbon (Pd/C) | Facilitates hydrogenolysis of the benzyl group. |

| Amide Bond Formation | Boronic acids | Activates the carboxylic acid for nucleophilic attack. rsc.org |

| Amide Bond Formation | Papain | Binds to the amino acid ester to facilitate polymerization. acs.org |

| Esterification | Zirconocene triflate | Mediates esterification while tolerating moisture. acs.org |

Green Chemistry Aspects in the Synthesis and Utilization of Boc-l-alanine Benzyl Ester

Development of Environmentally Benign Solvent Systems (e.g., cyclic carbonates, water)

A significant portion of the waste generated during peptide synthesis comes from solvents. Traditional solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are effective but pose considerable toxicity and environmental concerns. rsc.orgrsc.orgresearchgate.net Research has focused on finding greener alternatives that maintain or improve reaction efficiency.

Cyclic carbonates, particularly propylene carbonate (PC), have emerged as promising green polar aprotic solvents. rsc.orgresearchgate.net Studies have demonstrated that PC can effectively replace DCM and DMF in both solution-phase and solid-phase peptide synthesis. rsc.org For instance, in the coupling reaction between Boc-alanine and phenylalanine benzyl ester, a model reaction for peptide bond formation, propylene carbonate has been shown to be a superior solvent compared to conventional systems. rsc.orgrsc.org The chemical yields for both coupling and deprotection reactions using Boc/benzyl protecting groups in propylene carbonate are comparable, and in some cases superior, to those achieved in traditional solvents. rsc.orgresearchgate.net Furthermore, no epimerization (racemization) was observed during these syntheses in PC, ensuring the stereochemical integrity of the peptide products. rsc.orgrsc.org

The following table summarizes the findings of a study comparing the yield of a dipeptide (Boc-Ala-Phe-OBn) synthesis in propylene carbonate versus a conventional solvent system. rsc.orgresearchgate.net

Table 1: Comparison of Dipeptide Synthesis Yields in Different Solvent Systems

| Coupling Agent/Additive | Base | Solvent | Yield (%) |

|---|---|---|---|

| DCC/HOBt | N-methylmorpholine | CH₂Cl₂:DMF | 95 |

| EDC/HOBt | iPr₂EtN | CH₂Cl₂:DMF | 85 |

| EDC/HOBt | iPr₂EtN | Propylene Carbonate | 96 |

Data sourced from Green Chem., 2017, 19, 1636-1642. rsc.orgresearchgate.net

Water, the most environmentally benign solvent, has also been explored for specific steps in the synthesis of BOC-protected amino acids. Catalyst-free N-tert-butyloxycarbonylation of amines and amino acid esters has been successfully performed in water, yielding the desired N-Boc derivatives chemoselectively and in high purity without the formation of common side products. organic-chemistry.org

Catalyst-Free and Recyclable Catalytic Protocols

Reducing catalyst-related waste and avoiding toxic catalysts are central goals in green chemistry. In the context of BOC-L-Alanine benzyl ester and related compounds, this involves developing catalyst-free reactions and employing recyclable catalysts for protection and deprotection steps.

A notable advancement is the catalyst-free N-tert-butyloxycarbonylation of amines in water, which allows for the chemoselective protection of amino groups without side products like isocyanates or ureas. organic-chemistry.org For the critical deprotection step (removal of the Boc group), which traditionally uses strong, corrosive acids, greener alternatives have been developed. One such approach is mechanosynthesis, where the deprotection of N-Boc amines is achieved by solvent-free ball milling with a recyclable solid acid like p-toluenesulfonic acid. scirp.org This method is rapid, efficient, and avoids the use of bulk solvents. scirp.org

Recyclable catalytic systems are also gaining traction. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, can function as both the reaction medium and the catalyst. mdpi.com A Brønsted acidic DES composed of choline chloride and p-toluenesulfonic acid has been shown to be a highly efficient and reusable system for the deprotection of N-Boc amino acid esters, including derivatives of alanine. mdpi.comresearchgate.netscispace.com This method offers short reaction times and excellent yields, providing a useful alternative to standard protocols. mdpi.com Similarly, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been utilized as a recyclable solvent and catalyst for the efficient and chemoselective mono-N-Boc protection of various amines. organic-chemistry.org

Table 2: Green Catalytic Methods for N-Boc Protection and Deprotection

| Reaction Step | Method | Catalyst/Medium | Key Advantages |

|---|---|---|---|

| N-Boc Protection | Aqueous Synthesis | None (Water) | Catalyst-free, chemoselective, environmentally benign. organic-chemistry.org |

| N-Boc Protection | Recyclable Catalyst | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Recyclable, efficient, no competitive side reactions. organic-chemistry.org |

| N-Boc Deprotection | Mechanosynthesis | p-Toluenesulfonic acid (recyclable) | Solvent-free, rapid, high yield. scirp.org |

| N-Boc Deprotection | Deep Eutectic Solvent | Choline chloride:p-toluenesulfonic acid | Recyclable medium and catalyst, short reaction times. mdpi.com |

Atom Efficiency and Waste Reduction in Related Synthetic Sequences

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by how much of the starting materials' mass is incorporated into the final product. Peptide synthesis, particularly using traditional solid-phase methods like the Boc or Fmoc strategies, is known for its poor atom efficiency. rsc.orgnih.gov This is due to the stoichiometric use of protecting groups and coupling reagents, which are not part of the final peptide and are discarded as waste. rsc.orgacs.org

The use of this compound in conventional synthesis involves multiple steps where atoms are lost. The Boc group is added for protection and then removed, and coupling agents like carbodiimides are used to form the amide bond, generating urea byproducts. researchgate.netjst.go.jp

Efforts to improve atom efficiency focus on minimizing or eliminating the use of such auxiliary reagents. One innovative approach is an N-to-C directed solid-phase peptide synthesis that uses amino acid benzyl esters as building blocks. nih.gov This method proceeds via efficient hydrazinolysis and conversion to an acyl azide, which then robustly couples with the next amino acid ester. nih.gov Crucially, this strategy is free of coupling reagents and does not require protection for many side-chain functional groups, leading to a significant improvement in atom economy compared to standard Boc-based methods. nih.gov

By eliminating the need for separate coupling agents, the primary byproduct becomes molecular nitrogen, which is innocuous. This contrasts sharply with traditional methods where the mass of the coupling agent byproducts can exceed the mass of the desired peptide segment. Reducing the number of protection/deprotection steps and avoiding coupling reagents directly translates to less chemical waste and a more sustainable synthetic pathway. nih.govacs.org

Advanced Analytical Techniques for Research and Characterization of Boc-l-alanine Benzyl Ester Systems

High-Resolution NMR Spectroscopy for Structural Elucidation and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of BOC-L-Alanine benzyl ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all constituent parts of the molecule. mdpi.com

In a typical ¹H NMR spectrum of this compound, characteristic signals confirm the integrity of the structure. The tert-butoxycarbonyl (Boc) protecting group exhibits a singlet for the nine equivalent protons of the tert-butyl group, usually found in the upfield region of the spectrum. The protons of the benzyl ester group appear as a multiplet in the aromatic region, while the benzylic methylene protons (CH₂) give rise to a distinct signal. The alanine backbone is represented by a quartet for the α-proton and a doublet for the β-methyl protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The spectrum will show distinct peaks for the carbonyl carbons of both the Boc group and the benzyl ester, the quaternary carbon and methyl carbons of the Boc group, the carbons of the aromatic ring, the benzylic methylene carbon, and the α-carbon and methyl carbon of the alanine residue. The chemical shifts of these carbons are sensitive to their local electronic environment, providing a unique fingerprint of the molecule. researchgate.net

NMR is also a powerful technique for assessing the purity of a sample. The presence of impurities can be detected by the appearance of extra signals in the spectrum. Furthermore, quantitative NMR (qNMR) can be employed to determine the purity of a sample by integrating the signals of the analyte against a certified internal standard. For complex mixtures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, aiding in the structural confirmation of the desired product and the identification of any impurities.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| tert-butyl (Boc) | ~1.4 | Singlet |

| β-CH₃ (Alanine) | ~1.4-1.5 | Doublet |

| α-CH (Alanine) | ~4.3 | Quartet |

| CH₂ (Benzyl) | ~5.1-5.2 | Singlet/Multiplet |

| Aromatic (Benzyl) | ~7.3-7.4 | Multiplet |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| CH₃ (Boc) | ~28 |

| C(CH₃)₃ (Boc) | ~80 |

| β-CH₃ (Alanine) | ~18 |

| α-CH (Alanine) | ~50 |

| CH₂ (Benzyl) | ~67 |

| Aromatic (Benzyl) | ~128-136 |

| C=O (Boc) | ~155 |

| C=O (Ester) | ~172 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a fundamental technique for the analysis of this compound, primarily used for the confirmation of its molecular weight and the identification of impurities. nih.gov This highly sensitive technique provides a mass-to-charge ratio (m/z) of the ionized molecule, which can be used to deduce its molecular formula.

For this compound, with a molecular formula of C₁₅H₂₁NO₄, the expected monoisotopic mass is approximately 279.1471 g/mol . nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions of the molecule. acs.org In ESI-MS, the compound is often observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.

MS is also invaluable for impurity profiling. By analyzing the mass spectrum for signals other than the expected molecular ion, researchers can identify byproducts from the synthesis, degradation products, or residual starting materials. The fragmentation pattern of the molecular ion, which can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS), can provide further structural information about both the target compound and any impurities present. This fragmentation data helps to pinpoint the location of modifications or structural differences in the impurities. The use of stable isotope-labeled standards in conjunction with MS can further enhance the accuracy of quantification and identification of related substances. chemie-brunschwig.ch

Chromatographic Methods (HPLC, GC) for Purity, Reaction Monitoring, and Chiral Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorse methods for the analysis of this compound. These separation techniques are essential for determining the purity of the compound, monitoring the progress of a reaction, and for the critical task of chiral separation.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for non-volatile compounds like this compound. A typical HPLC setup for purity analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid to improve peak shape. researchgate.net The purity is determined by the area percentage of the main peak in the chromatogram. ruifuchemical.comavantorsciences.com HPLC is also an excellent tool for monitoring the progress of a chemical reaction by taking small aliquots from the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and the final product.

Chiral HPLC is of paramount importance for amino acid derivatives to ensure the enantiomeric purity of the product. unimi.itresearchgate.net Since the biological activity of chiral molecules often resides in only one enantiomer, it is crucial to separate and quantify the desired L-enantiomer from any contaminating D-enantiomer. This is achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. rsc.org Polysaccharide-based CSPs are commonly employed for this purpose. researchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, can be optimized to achieve baseline separation of the enantiomers. researchgate.net

Gas Chromatography (GC) can also be used for the analysis of this compound, although it is less common than HPLC due to the compound's relatively low volatility. For GC analysis, the compound may need to be derivatized to increase its volatility and thermal stability. Chiral GC columns can also be used for enantiomeric purity analysis.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |